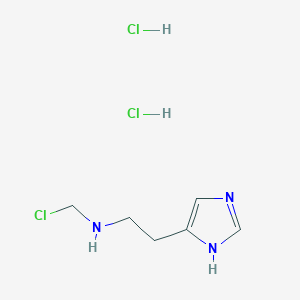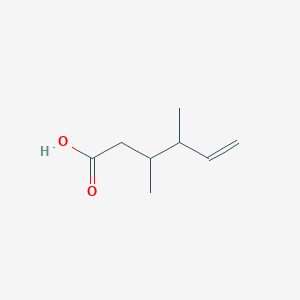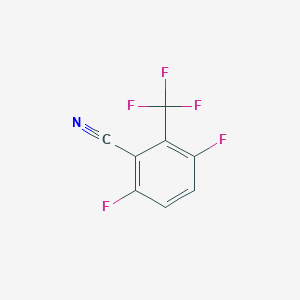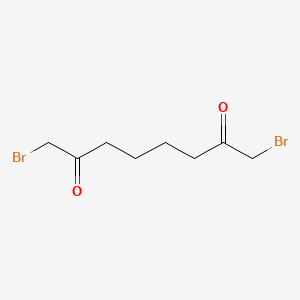
1,8-Dibromo-octane-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dibromo-octane-2,7-dione is an organic compound with the molecular formula C8H12Br2O2. It is a reagent used in the preparation of tetraamino alkane tetrahydrochlorides. This compound is characterized by the presence of two bromine atoms and two ketone groups, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,8-Dibromo-octane-2,7-dione can be synthesized through various organic synthesis routes. One common method involves the bromination of octane derivatives. For example, the reaction of cyclooctene with sulfuric acid followed by hydrobromination under catalytic conditions yields 1,8-dibromo-octane .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient brominating reagents such as oxalyl bromide and dimethyl sulfoxide. These reagents offer mild conditions, low cost, and short reaction times, providing dibromides and α-bromoketones in excellent yields .
化学反応の分析
Types of Reactions
1,8-Dibromo-octane-2,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Bromination: Reagents like oxalyl bromide and dimethyl sulfoxide are commonly used for bromination reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ketone groups to alcohols.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Reduction of the ketone groups yields the corresponding alcohols.
科学的研究の応用
1,8-Dibromo-octane-2,7-dione has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of tetraamino alkane tetrahydrochlorides.
Biology: The compound is used in the preparation of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,8-dibromo-octane-2,7-dione involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ketone groups can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
類似化合物との比較
Similar Compounds
1,8-Dibromooctane: Similar in structure but lacks the ketone groups.
1,8-Dichloro-octane-2,7-dione: Similar but with chlorine atoms instead of bromine.
Uniqueness
1,8-Dibromo-octane-2,7-dione is unique due to the presence of both bromine atoms and ketone groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in various synthetic applications.
特性
分子式 |
C8H12Br2O2 |
|---|---|
分子量 |
299.99 g/mol |
IUPAC名 |
1,8-dibromooctane-2,7-dione |
InChI |
InChI=1S/C8H12Br2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-6H2 |
InChIキー |
NXDJDGKPCRSDAD-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)CBr)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
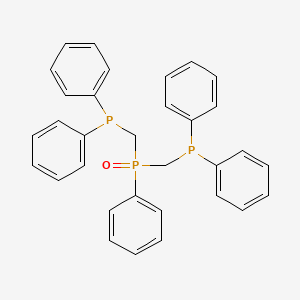

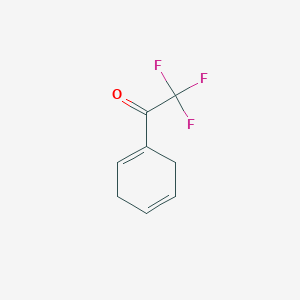
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
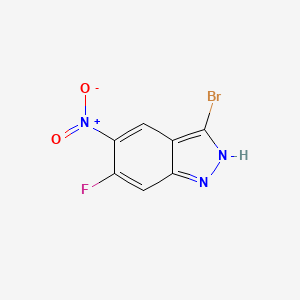

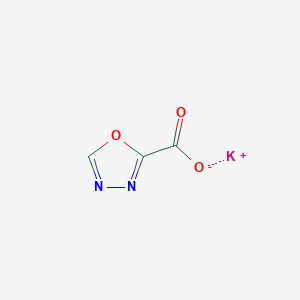
![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
